molecular formula C11H16N4O3 B2467828 tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate CAS No. 1263284-35-0

tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B2467828
CAS No.: 1263284-35-0
M. Wt: 252.274
InChI Key: JHRXQHJAKLHVSJ-UHFFFAOYSA-N
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Description

tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate: is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate
  • tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate

Uniqueness

What sets tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl 2-amino-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)15-4-6-7(5-15)13-9(12)14-8(6)16/h4-5H2,1-3H3,(H3,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRXQHJAKLHVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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